REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][CH:3]=1.N1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C1([S:27](Cl)(=[O:29])=[O:28])C2C(=CC=CC=2)C=CC=1.C(O[CH2:35][CH3:36])(=O)C.[CH2:37]1[CH2:41]OC[CH2:38]1>>[C:8]([C:5]1[CH:6]=[CH:7][C:2]([NH:1][S:27]([C:12]2[CH:36]=[CH:35][C:41]3[C:14](=[CH:15][CH:16]=[CH:38][CH:37]=3)[CH:13]=2)(=[O:29])=[O:28])=[CH:3][CH:4]=1)(=[O:10])[CH3:9]
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)C(C)=O
|
Name
|
|
Quantity
|
1.28 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.715 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)S(=O)(=O)Cl
|
Name
|
sulfonamide
|
Quantity
|
1.074 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
leaving a yellow solution
|
Type
|
STIRRING
|
Details
|
After stirring for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
THF and pyridine were removed in vacuo
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)C1=CC=C(C=C1)NS(=O)(=O)C1=CC2=CC=CC=C2C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |